molecular formula C63H96Cl2N18O13S B1608891 Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2 CAS No. 73646-81-8

Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

Cat. No.: B1608891
CAS No.: 73646-81-8
M. Wt: 1416.5 g/mol
InChI Key: MYEKEWTXCRYGCH-UHFFFAOYSA-N
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Description

Arg-Pro-Lys-Pro-Gln-Gln-P-chloro-Phe-P-chloro-Phe-Gly-Leu-Met-NH2 is a synthetic peptide featuring a 13-amino-acid sequence with distinctive structural modifications. Key characteristics include:

  • N-terminal motif: Arg-Pro-Lys-Pro, a proline-rich segment that may confer conformational rigidity and resistance to enzymatic degradation.
  • Central glutamine repeats: Gln-Gln, which could enhance solubility or participate in hydrogen bonding.
  • C-terminal sequence: Gly-Leu-Met-NH2, a conserved motif in neuropeptides and opioid analogs.

This peptide’s design suggests optimization for receptor selectivity (e.g., opioid or neurokinin receptors) and enhanced pharmacokinetic properties compared to natural peptides.

Properties

IUPAC Name

2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C63H96Cl2N18O13S/c1-35(2)31-45(57(91)76-41(53(70)87)25-30-97-3)75-52(86)34-74-54(88)46(32-36-13-17-38(64)18-14-36)80-58(92)47(33-37-15-19-39(65)20-16-37)81-56(90)42(21-23-50(68)84)77-55(89)43(22-24-51(69)85)78-59(93)49-12-8-29-83(49)62(96)44(10-4-5-26-66)79-60(94)48-11-7-28-82(48)61(95)40(67)9-6-27-73-63(71)72/h13-20,35,40-49H,4-12,21-34,66-67H2,1-3H3,(H2,68,84)(H2,69,85)(H2,70,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,71,72,73)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKEWTXCRYGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)Cl)NC(=O)C(CC2=CC=C(C=C2)Cl)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C63H96Cl2N18O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391004
Record name AGN-PC-0KRPME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73646-81-8
Record name AGN-PC-0KRPME
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 , also known by its CAS number 73646-81-8 , is a synthetic peptide that exhibits significant biological activity, particularly in the context of neuropeptide signaling and potential therapeutic applications. This article explores its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C63H96Cl2N18O13S
  • Molecular Weight : 1416.52 g/mol
  • CAS Number : 73646-81-8
  • Structure : The compound features a sequence of amino acids with chlorinated phenylalanine residues, which are known to enhance receptor binding affinity and stability.

Biological Activity

Neuropeptide Functionality : The compound is a derivative of Substance P, a neuropeptide that plays a crucial role in pain perception, inflammation, and neurogenic processes. The introduction of chlorinated phenylalanine enhances its potency by increasing the binding affinity to neurokinin receptors, particularly the NK1 receptor.

  • Receptor Binding : The compound binds to the neurokinin-1 (NK1) receptor with high affinity, which is implicated in various physiological responses including pain modulation and stress response.
  • Signal Transduction : Upon binding to NK1 receptors, it activates downstream signaling pathways that involve phospholipase C and the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to increased intracellular calcium levels and subsequent physiological effects.

Stability Studies

Research indicates that the chlorinated derivatives exhibit improved stability compared to their non-chlorinated counterparts. For example:

  • Half-life in Gastric Fluid (SGF) : > 24 hours
  • Half-life in Intestinal Fluid (SIF) : Approximately 54 minutes, demonstrating significant resistance to enzymatic degradation compared to other peptides like linaclotide which have shorter half-lives in similar conditions .

Case Studies

  • Pain Management : A clinical study investigated the efficacy of chlorinated substance P analogs in managing chronic pain conditions. Patients receiving the peptide showed a statistically significant reduction in pain scores compared to placebo groups .
  • Inflammation Reduction : In animal models, administration of this peptide led to decreased markers of inflammation such as TNF-alpha and IL-6, suggesting potential applications in inflammatory diseases .

Comparative Analysis

PropertyThis compoundSubstance P (Natural)
Molecular Weight1416.52 g/mol1347.71 g/mol
NK1 Receptor AffinityHighModerate
Stability in SGF> 24 hours< 10 minutes
Stability in SIF~54 minutes~5 minutes
Clinical ApplicationsPain management, anti-inflammatoryPain perception

Scientific Research Applications

Neuropharmacology

Substance P and Neurokinin Receptors
Substance P is a neuropeptide that acts as a neurotransmitter and neuromodulator. It primarily binds to the neurokinin-1 receptor (NK1R), which is implicated in pain perception, inflammation, and stress responses. The introduction of chlorinated phenylalanine residues in Arg-Pro-Lys-Pro-Gln-Gln-P-Chloro-Phe-P-Chloro-Phe-Gly-Leu-Met-NH2 enhances its potency and selectivity for NK1R, making it an important compound for studying pain mechanisms and developing analgesics .

Pain Management Research
Research indicates that analogs of Substance P can modulate pain pathways. Studies have shown that this peptide can inhibit pain responses in animal models, suggesting potential applications in developing new analgesic drugs . The modification with chlorinated phenylalanine may also improve the stability and efficacy of these peptides in biological systems.

Cancer Research

Role in Tumor Biology
Substance P is known to be involved in tumor growth and metastasis. The modified peptide has been studied for its effects on cancer cell lines, revealing that it may influence cell proliferation and migration. This property is particularly relevant in the context of neuroendocrine tumors where Substance P signaling is often upregulated .

Therapeutic Targeting
By leveraging the NK1R pathway, researchers are exploring the use of this compound as a potential therapeutic agent to inhibit tumor growth or enhance the efficacy of existing cancer treatments .

Gastrointestinal Disorders

Impact on Gastrointestinal Motility
Substance P plays a crucial role in regulating gastrointestinal motility. The modified peptide has been investigated for its effects on gastrointestinal disorders such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD). Its ability to modulate gut motility could lead to new treatments aimed at alleviating symptoms associated with these conditions .

Case Studies and Research Findings

Study Focus Findings
Cascieri et al. (1981)Biological Activity of Substance P Methyl EsterDemonstrated that modifications can enhance biological activity related to pain modulation .
Lee et al. (1986)Tachykinin Binding SitesIdentified multiple binding sites for tachykinins including Substance P, suggesting diverse physiological roles .
Dutta et al. (1986)Peptide Analog SynthesisExplored the synthesis of potent antagonists for Substance P, highlighting the potential for therapeutic applications .

Comparison with Similar Compounds

Structural Analogues in Dynorphin A (Dyn A) Family

highlights Dyn A derivatives with overlapping sequences, such as:

  • [NMeTyr¹]Dyn A-(1-13)NH2 : N-methyltyrosine substitution at position 1 enhances metabolic stability.
  • E-2078 (MeTyr-Gly-Gly-Phe-Leu-Arg-NMeArg-leuNHEt) : Features N-methylarginine and ethylamide C-terminus, reducing enzymatic cleavage .
Compound Key Modifications Receptor Activity Stability
Target Peptide P-chloro-Phe², Gln-Gln, Pro-Lys-Pro motif Likely κ-opioid agonist High (chloro-Phe, Pro-rich)
[NMeTyr¹]Dyn A-(1-13)NH2 N-methylation at Tyr¹ κ-opioid agonist Moderate
E-2078 NMeArg, C-terminal ethylamide Mixed opioid activity High

Key Findings :

  • The target peptide’s chloro-Phe residues may enhance lipophilicity, improving blood-brain barrier penetration compared to non-halogenated Dyn A analogs .

Halogenated Peptide Analogues

The Parchem compound Lys-Pro-Asn-DL-Pro-Glu-Arg-Phe-Tyr-Gly-Leu-Met-NH2 () shares a similar C-terminal Gly-Leu-Met-NH2 motif but differs in key regions:

  • N-terminal : Lys-Pro-Asn-DL-Pro vs. Arg-Pro-Lys-Pro in the target peptide.
  • Aromatic residues : Phe-Tyr vs. dual chloro-Phe in the target.
Feature Target Peptide Parchem Compound
Proline configuration L-Pro DL-Pro at position 4
Aromatic modifications P-chloro-Phe² Phe, Tyr (non-halogenated)
Solubility Moderate (Gln-Gln) Lower (Asn, DL-Pro)

Key Findings :

  • DL-Pro in the Parchem compound introduces conformational flexibility, whereas the target peptide’s L-Pro residues stabilize a rigid structure .
  • Chloro-Phe in the target peptide likely increases receptor binding affinity compared to non-halogenated Phe/Tyr.

Patent-Disclosed Peptides

and describe sequences from patent CN107540737A, such as Leu-Ser-Glu-Leu-Arg-Lys-Glu and Met-Ser-Ser-Cys-Ala-Ser-Leu-Gly . While these lack direct sequence homology, they highlight trends in peptide design:

  • Proline-rich motifs : Common in UVRAG-related peptides (), analogous to the target peptide’s Pro-Lys-Pro segment .
  • Charged residues : Glu/Arg clusters in patent sequences contrast with the target’s neutral Gln-Gln, suggesting divergent biological targets.

Critical Analysis of Research Findings

  • Receptor Selectivity : The target peptide’s chloro-Phe residues may favor κ-opioid receptor binding, as seen in halogenated Dyn A analogs .
  • Metabolic Stability : Proline-rich regions and C-terminal amidation (NH2) protect against protease degradation, a feature shared with E-2078 and cyclized Dyn A derivatives .
  • Contradictions : Some Dyn A antagonists (e.g., JVA-901) use Trp substitutions for receptor blockade, whereas the target peptide’s chloro-Phe might favor agonist activity .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The primary method for preparing this peptide is manual or automated solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a suitable resin, such as 2-chlorotrityl or trityl chloride resin.

  • Resin Selection:
    2-chlorotrityl resin or trityl chloride resin is used as the solid support, allowing for efficient peptide chain elongation and eventual cleavage under mild acidic conditions.

  • Amino Acid Protection:

    • The α-amino groups of amino acids are protected with Fmoc groups.
    • Side chains are protected with appropriate groups, e.g., Boc for Lys, Pmc for Arg, Trt for Cys or Asn, to prevent side reactions during synthesis.
  • Coupling Reagents and Conditions:

    • Coupling is typically performed with carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide) in combination with additives like 6-chlorohydroxybenzotriazole (6-Cl-HOBt) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization.
    • Alternative coupling reagents include tetramethylfluoroformamidinium hexafluorophosphate (TFFH), which has been shown to facilitate assembly of difficult peptide sequences with high purity.
  • Coupling Procedure:

    • Amino acid (3 equivalents) and HOBt (4 equivalents) are dissolved in N-methylpyrrolidone (NMP), cooled to 0 °C.
    • DIC (3 equivalents) is added, and the mixture is stirred for 15 minutes to activate the amino acid.
    • The activated amino acid solution is added to the resin-bound peptide and stirred at 25-30 °C for 1-3 hours.
    • Completion is monitored by the Kaiser test; if incomplete, the coupling is repeated.
  • Washing and Deprotection:

    • After each coupling, the resin is washed multiple times with NMP and dichloromethane (DCM) to remove excess reagents and byproducts.
    • Fmoc deprotection is achieved using 20% piperidine in DMF, typically for 10-20 minutes.

Incorporation of 4-Chloro-L-Phenylalanine Residues

  • The 4-chloro-L-phenylalanine residues are introduced as Fmoc-protected amino acids during the elongation cycle at positions 7 and 8.
  • These chloro-substituted amino acids are commercially available or can be synthesized and then Fmoc-protected before use in SPPS.
  • Special attention is required to ensure that the chloro substituents remain intact during synthesis and cleavage.

Cleavage and Purification

  • Cleavage from Resin:

    • After completion of the peptide chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails, often containing scavengers such as triethylsilane (TES), thioanisole, or dithiothreitol (DTT) to prevent side reactions.
    • Typical cleavage conditions: TFA/TES/thioanisole/water (85:5:5:5) or TFA/DTT/water (90:5:5), performed at low temperature (5-15 °C) over several hours to minimize side reactions.
  • Precipitation and Washing:

    • The crude peptide is precipitated by addition of cold diethyl ether (DEE) or diisopropyl ether (DIE) and washed multiple times to remove residual scavengers and cleavage reagents.
  • Purification:

    • The crude peptide is purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to achieve the desired purity and remove truncated or incomplete sequences.

Summary Table of Preparation Steps

Step Description Reagents/Conditions Notes
Resin Swelling Swell resin in DCM/DMF (1:1) for 30 min at 25 °C 2-chlorotrityl or trityl chloride resin Ensures resin readiness
Amino Acid Coupling Coupling with Fmoc-AA, DIC, HOBt or TFFH in NMP at 0 °C to RT Fmoc-AA (3 equiv), DIC (3 equiv), HOBt (4 equiv) Monitor by Kaiser test; repeat if incomplete
Fmoc Deprotection Removal of Fmoc group using 20% piperidine in DMF 10-20 min at RT Prepares free amine for next coupling
Incorporation of 4-Chloro-Phe Use of Fmoc-4-chloro-L-phenylalanine at positions 7 and 8 Standard coupling conditions Protects chloro substituent
Cleavage from Resin TFA-based cleavage with scavengers at 5-15 °C for 3-4 h TFA/TES/thioanisole/water (85:5:5:5) or TFA/DTT/water (90:5:5) Prevents side reactions
Precipitation and Washing Precipitate peptide with cold DEE or DIE, wash 3 times Cold diethyl or diisopropyl ether Removes cleavage reagents
Purification Preparative RP-HPLC purification Gradient elution with water/acetonitrile + 0.1% TFA Ensures high purity

Research Findings and Notes

  • The use of 4-chloro-L-phenylalanine residues enhances the peptide’s biological activity as a Substance P antagonist, requiring precise incorporation without degradation of the chloro substituents.
  • Manual SPPS with Fmoc chemistry remains the gold standard for synthesizing such peptides due to its reliability and control over sequence fidelity.
  • Advanced coupling reagents like TFFH can improve yields and purity, especially for difficult sequences or sterically hindered residues.
  • Careful control of cleavage conditions and scavenger use is critical to maintain peptide integrity and prevent side reactions such as oxidation or alkylation.
  • Final purification by RP-HPLC is essential to isolate the target peptide from synthesis byproducts and truncated sequences.

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2
Reactant of Route 2
Arg-pro-lys-pro-gln-gln-P-chloro-phe-P-chloro-phe-gly-leu-met-NH2

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